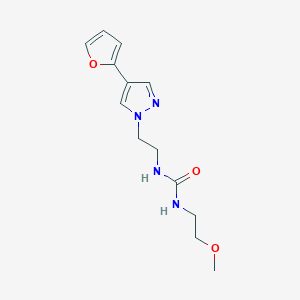

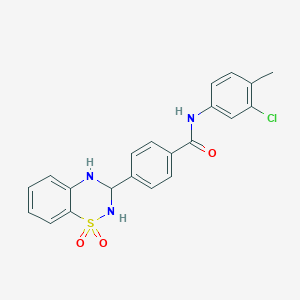

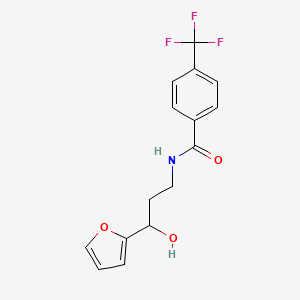

![molecular formula C22H17N3O3 B2746233 1-phenyl-3-{[(4-toluidinocarbonyl)oxy]imino}-1H-indol-2-one CAS No. 866143-54-6](/img/structure/B2746233.png)

1-phenyl-3-{[(4-toluidinocarbonyl)oxy]imino}-1H-indol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-phenyl-3-{[(4-toluidinocarbonyl)oxy]imino}-1H-indol-2-one” is a complex organic molecule that contains an indole core. Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine .

Scientific Research Applications

Electrochemical and ESR Studies

Research conducted by Andruzzi et al. (1977) explored the electrochemical and ESR studies on the reduction of indolinone derivatives and their N-oxides in DMF. This study sheds light on the electrochemical behavior of similar compounds, providing insights into their reductive properties in aprotic media, via anion radical intermediates (Andruzzi, Trazza, Bruni, & Greci, 1977).

Microwave-Assisted Syntheses of N-Heterocycles

Portela-Cubillo et al. (2008) discussed microwave-assisted syntheses of N-heterocycles using alkenone-, alkynone-, and aryl-carbonyl O-phenyl oximes, highlighting a clean synthetic method for preparing both known and novel N-heterocycles. This research signifies the potential of using 1-phenyl-3-{[(4-toluidinocarbonyl)oxy]imino}-1H-indol-2-one in synthesizing complex polycyclic systems and its application in formal synthesis of neocryptolepine (Portela-Cubillo, Scott, & Walton, 2008).

Rare-Earth Metal Complexes Catalysis

Qu et al. (2020) studied rare-earth metal complexes supported by polydentate phenoxy-type ligand platforms, focusing on C-H activation reactivity and CO2/epoxide copolymerization catalysis. The research highlights the catalytic capabilities of complexes involving similar structures, emphasizing their stability and efficiency in promoting polycarbonate formation (Qu, Roisnel, Cordier, Yuan, Yao, Zhao, & Kirillov, 2020).

Galanin Gal3 Receptor Binding Affinity

Konkel et al. (2006) synthesized a series of amino analogs of 1,3-dihydro-1-phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-2H-indol-2-one to improve aqueous solubility while retaining high affinity for the human galanin Gal3 receptor. This research provides insights into the bioactive potential of compounds with a similar structure in drug discovery (Konkel, Packiarajan, Chen, Topiwala, Jimenez, Talisman, Coate, & Walker, 2006).

Oxidizing Ability and Chemical Inhibition

Mitsumoto and Nitta (2003) explored the oxidizing ability of a series of (tropon-2-ylimino)pnictoranes towards some alcohols. This study provides a foundation for understanding the oxidative properties and potential applications of this compound in synthesizing carbonyl compounds through selective oxidation (Mitsumoto & Nitta, 2003).

Properties

IUPAC Name |

[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] N-(4-methylphenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O3/c1-15-11-13-16(14-12-15)23-22(27)28-24-20-18-9-5-6-10-19(18)25(21(20)26)17-7-3-2-4-8-17/h2-14H,1H3,(H,23,27)/b24-20- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GARNRGPQCCZLHX-GFMRDNFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)ON=C2C3=CC=CC=C3N(C2=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)NC(=O)O/N=C\2/C3=CC=CC=C3N(C2=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-chlorophenyl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)

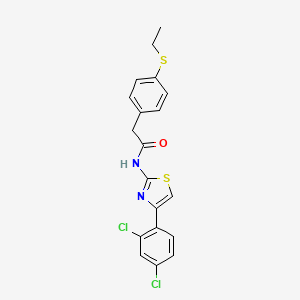

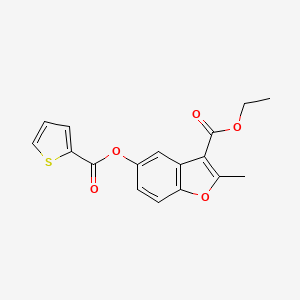

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2746154.png)

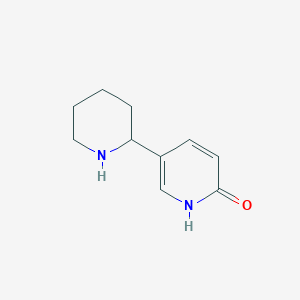

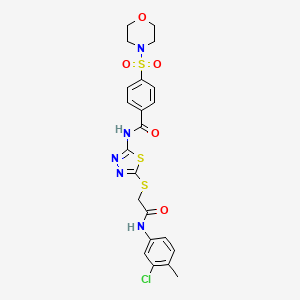

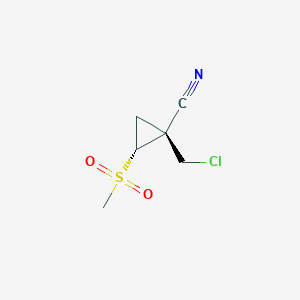

![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-cyanobenzenesulfonamide](/img/structure/B2746161.png)

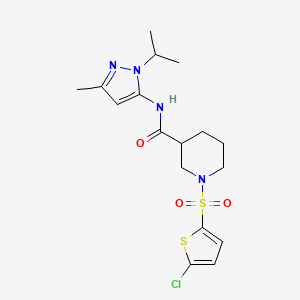

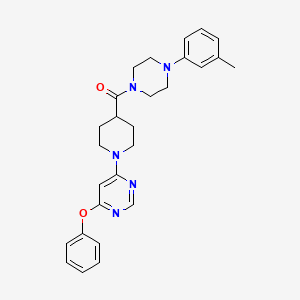

![5,6-Dimethyl-1-[(3-methylphenyl)methyl]benzimidazole](/img/structure/B2746162.png)